Ditelluride, bis(4-fluorophenyl)
Description
Significance of Tellurium in Contemporary Organic Synthesis and Materials Science
Tellurium (Te), a metalloid from the chalcogen group, possesses unique chemical properties that have established it as a valuable element in both organic synthesis and materials science. csic.esresearchgate.net Its distinct characteristics, such as a wide range of oxidation states (from -2 to +6), set it apart from lighter chalcogens like sulfur and selenium. numberanalytics.comsamaterials.com This versatility allows tellurium to participate in a diverse array of chemical transformations, making it a powerful tool for chemists. numberanalytics.com
In the realm of organic synthesis, organotellurium compounds serve as important reagents and catalysts. They are utilized in various reactions, including oxidation, reduction, and cross-coupling reactions. numberanalytics.comnumberanalytics.com For instance, tellurium-based catalysts have proven effective in the synthesis of complex organic molecules. numberanalytics.com The unique reactivity of tellurium compounds also allows for specific chemical manipulations that are often challenging to achieve with other elements. researchgate.net
The field of materials science has also seen a surge in the application of tellurium-containing materials. csic.es These materials exhibit intriguing optical and electrical properties, making them suitable for applications in semiconductors, solar cells, and thermoelectric devices. csic.essamaterials.com Cadmium telluride, for example, is a key component in the production of thin-film solar cells. samaterials.com The ability of tellurium to form a variety of compounds with unique structures and properties continues to drive research into its potential applications. numberanalytics.com
Overview of Diorganyl Ditellurides as Pivotal Synthetic Intermediates and Precursors
Within the vast family of organotellurium compounds, diorganyl ditellurides, which feature a Te-Te bond, stand out as particularly important synthetic intermediates. tandfonline.com These compounds are relatively easy to prepare and exhibit distinct reactivity, making them valuable precursors for a wide range of other organotellurium compounds. nih.gov For example, diphenyl ditelluride is used as a source of the PhTe- group in various organic reactions. csic.es
The Te-Te bond in diorganyl ditellurides can be readily cleaved by various reagents, including reducing agents, oxidizing agents, and organometallic compounds. This reactivity allows for the facile introduction of tellurium into organic molecules, opening up a plethora of synthetic possibilities. The resulting organotellurium compounds can then be used in a variety of subsequent transformations.
Furthermore, diorganyl ditellurides themselves have been investigated for their potential applications. Their structural and electronic properties can be tuned by varying the organic substituents attached to the tellurium atoms. This has led to research into their use in areas such as materials science and medicinal chemistry.
Rationale for Focused Research on Fluorinated Aryl Tellurium Compounds
The introduction of fluorine atoms into organic molecules can have a profound impact on their chemical and physical properties. Fluorine's high electronegativity and the unique properties of the carbon-fluorine bond can alter a molecule's reactivity, stability, and biological activity. rsc.org This has led to a growing interest in the synthesis and study of fluorinated organic compounds across various fields of chemistry.
Structure
2D Structure
Properties
CAS No. |
36829-95-5 |
|---|---|
Molecular Formula |
C12H8F2Te2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8F2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
KPCMFQLFUKISFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Te][Te]C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for Ditelluride, Bis 4 Fluorophenyl and Analogous Diaryl Ditellurides
Strategies for the Formation of the Tellurium-Tellurium Bond
The construction of the Te-Te bond is the critical step in the synthesis of diaryl ditellurides. The methods to achieve this can be broadly categorized into reductive coupling, where elemental tellurium is reduced to form a nucleophilic telluride species, and pathways involving the manipulation of organometallic intermediates through halogen-exchange or transmetallation.
Reductive coupling is a prevalent strategy for synthesizing both symmetrical and unsymmetrical diaryl ditellurides. This approach typically involves the reduction of elemental tellurium powder to a soluble telluride or ditelluride anion, which then reacts with an appropriate aryl electrophile.
A common method utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent in a suitable solvent like N,N-dimethylformamide (DMF). mdpi.comsemanticscholar.org The elemental tellurium is reduced to sodium ditelluride (Na₂Te₂). mdpi.com This intermediate is then reacted in situ with an aryl halide, such as 4-fluorobromobenzene, to yield the corresponding diaryl ditelluride. The reaction conditions, including temperature and the stoichiometry of the reducing agent, are optimized to selectively favor the formation of the ditelluride over the corresponding telluride. mdpi.comsemanticscholar.org
Alternatively, strong nucleophilic reagents like organolithium (RLi) or Grignard reagents (RMgX) can be used. wikipedia.org In these cases, the organometallic reagent reacts directly with elemental tellurium. For instance, an aryllithium reagent, generated from an aryl halide, attacks the tellurium metal to form a lithium aryltellurolate (ArTeLi). wikipedia.orgnih.gov Subsequent controlled oxidation of this intermediate, often by exposure to air (O₂), leads to the coupling of two aryltellurolate units to form the desired diaryl ditelluride. wikipedia.org
| Method | Reducing/Organometallic Agent | Tellurium Source | Aryl Precursor | Key Intermediate | References |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Elemental Tellurium (Te) | Aryl Halide (Ar-X) | Sodium Ditelluride (Na₂Te₂) | mdpi.comsemanticscholar.org |
| Organolithium Route | Organolithium (Ar-Li) | Elemental Tellurium (Te) | Aryl Halide (for Ar-Li generation) | Lithium Aryltellurolate (ArTeLi) | wikipedia.orgnih.gov |
| Grignard Route | Grignard Reagent (Ar-MgX) | Elemental Tellurium (Te) | Aryl Halide (for Ar-MgX generation) | Magnesium Aryltellurolate (ArTeMgX) | wikipedia.org |
Halogen-exchange reactions, particularly lithium-halogen exchange, represent a powerful and widely used method for preparing aryllithium reagents, which are key precursors to diaryl ditellurides. wikipedia.org This process is especially effective for aryl bromides and iodides. nih.govwikipedia.org In a typical synthesis, an aryl halide is treated with an organolithium reagent, commonly tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov This exchange generates the desired aryllithium species and tert-butyl halide.
Following the formation of the aryllithium reagent, elemental tellurium powder is added to the reaction mixture. nih.gov The aryllithium compound nucleophilically attacks the tellurium, forming a lithium aryltellurolate (ArTeLi). The reaction is then typically quenched, and controlled oxidation (often by bubbling air through the solution) yields the final diaryl ditelluride product. wikipedia.orgnih.gov This method is highly effective for a variety of substituted aryl halides. nih.gov
Transmetallation is another pathway, although less common for direct ditelluride synthesis. It involves the transfer of an organic group from one metal to another. While not a primary route for ditellurides, related principles are used in more complex syntheses involving organotellurium compounds.
Targeted Synthesis of Bis(4-fluorophenyl) Tellurium Derivatives
The synthesis of Ditelluride, bis(4-fluorophenyl) (CAS No. 36829-95-5) follows the general principles outlined for diaryl ditellurides, but the presence of the fluorine atom introduces specific challenges and considerations that must be addressed for a successful and optimized synthesis. chemnet.com
The introduction of fluorine onto the aryl ring significantly impacts the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can influence the stability of intermediates and the course of the reaction. rsc.org
A primary challenge lies in the generation of the key 4-fluorophenylmetallic intermediate. For instance, in lithium-halogen exchange reactions, while aryl bromides and iodides are suitable substrates, aryl fluorides are generally unreactive towards organolithium reagents. wikipedia.org Therefore, starting materials such as 1-iodo-4-fluorobenzene or 1-bromo-4-fluorobenzene (B142099) are required.
Optimizing the synthesis of bis(4-fluorophenyl) ditelluride requires careful control over several reaction parameters to maximize yield and purity. Drawing from established protocols for analogous diaryl ditellurides, a systematic approach can be devised. mdpi.comnih.govresearchgate.net
The choice of the starting material is critical. 1-Iodo-4-fluorobenzene is often preferred over 1-bromo-4-fluorobenzene for lithium-halogen exchange due to the faster exchange rate for iodine. wikipedia.org Key parameters for optimization include the choice of solvent, temperature, and reaction time. Anhydrous solvents like THF or diethyl ether are essential for reactions involving organolithium reagents. nih.gov The reaction is typically conducted at very low temperatures (-78 °C) to control the highly exothermic halogen-exchange and subsequent reaction with tellurium.
For the reductive coupling approach with NaBH₄, DMF is often the solvent of choice. semanticscholar.org Optimization would involve adjusting the ratio of NaBH₄ to tellurium and controlling the temperature during the reduction and subsequent alkylation steps to prevent the formation of the unwanted telluride byproduct. mdpi.comsemanticscholar.org Bayesian optimization and other Design of Experiment (DoE) methodologies have been used in other complex syntheses to efficiently identify optimal conditions by systematically varying parameters like catalyst, base, and solvent. mdpi.com
| Parameter | Lithium-Halogen Exchange | Reductive Coupling (NaBH₄) | Rationale / Consideration | References |
| Aryl Precursor | 1-Iodo-4-fluorobenzene or 1-Bromo-4-fluorobenzene | 1-Bromo-4-fluorobenzene or 1-Iodo-4-fluorobenzene | Iodoarenes react faster in lithium-halogen exchange. Bromoarenes are often more cost-effective. | nih.govwikipedia.org |
| Reagent | tert-Butyllithium (t-BuLi) | Sodium Borohydride (NaBH₄) | t-BuLi is a strong base for efficient exchange. NaBH₄ is a milder, selective reducing agent. | mdpi.comnih.gov |
| Solvent | Anhydrous THF or Diethyl Ether | DMF | Aprotic polar solvents are required for organolithium stability and to dissolve Na₂Te₂. | semanticscholar.orgnih.gov |
| Temperature | -78 °C to Room Temperature | 25 °C to 60 °C | Low temperature controls exothermicity and side reactions. Moderate heat facilitates reduction. | mdpi.comnih.gov |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Nitrogen) | Prevents quenching of organometallic intermediates and oxidation of telluride anions. | mdpi.comnih.gov |
| Workup | Quenching with MeOH, Air Oxidation | Addition of alkyl halide, aqueous workup | Controlled oxidation forms the Te-Te bond. | mdpi.comnih.gov |
Advanced and Sustainable Synthetic Protocols
Recent research in organotellurium chemistry has focused on developing more sustainable and efficient synthetic methods. These advanced protocols aim to minimize the use of hazardous reagents, reduce waste, and improve atom economy.
One innovative approach involves the use of visible-light-induced organochalcogenation. A protocol has been developed for the C-H bond functionalization of anilines and indoles using diaryl ditellurides, with oxygen as a benign oxidant, avoiding the need for a photocatalyst, base, or metal catalyst. researchgate.net While this demonstrates an application rather than a direct synthesis, it highlights the move towards greener transformations involving ditellurides.
Another strategy focuses on avoiding the use of elemental tellurium, which can be toxic. A highly efficient protocol has been developed for synthesizing diaryl tellurides from sodium aryltellurites, which are easily prepared from aryltellurium trichlorides. researchgate.netnih.gov This method bypasses the need for traditional, more hazardous tellurium reagents.
Furthermore, the use of diorganyl ditellurides as precursors for the synthesis of advanced materials, such as metal-telluride nanomaterials, represents a significant area of research. unl.ptacs.org The relatively weak Te-Te bond can be cleaved under mild conditions, making ditellurides versatile building blocks for novel materials with applications in optics and electronics. unl.ptchemrxiv.org
Application of Flow Chemistry and Continuous Synthesis Techniques
The application of flow chemistry in the synthesis of organotellurium compounds, including diaryl ditellurides, is an emerging area of research. Flow reactors, also known as microreactors or plug flow reactors, offer several advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. researchgate.nettn-sanso.co.jp
While specific literature detailing the continuous flow synthesis of Ditelluride, bis(4-fluorophenyl) is not extensively available, the principles of flow chemistry have been applied to the synthesis of other complex organic molecules and organochalcogen compounds, suggesting its feasibility for this class of compounds. uc.ptrsc.org For instance, flow chemistry has been successfully employed for the synthesis of various heterocyclic compounds and in multi-step reaction sequences, demonstrating its robustness. uc.pt The on-demand generation of reactive intermediates, a key feature of flow synthesis, is particularly relevant for organotellurium chemistry, where some precursors can be unstable. researchgate.net
The general approach to synthesizing diaryl ditellurides often involves the reaction of an aryl lithium or Grignard reagent with elemental tellurium, followed by oxidation. wikipedia.org A hypothetical flow process for Ditelluride, bis(4-fluorophenyl) could involve the in-situ generation of 4-fluorophenyllithium from 1-bromo-4-fluorobenzene and an organolithium reagent in a flow reactor. This highly reactive intermediate would then be immediately mixed with a stream containing a slurry of tellurium powder. The subsequent reaction mixture could then be passed through an oxidation zone, potentially introducing air or another oxidant, to yield the final ditelluride product. This continuous process would minimize the handling of pyrophoric and foul-smelling intermediates and allow for precise control of reaction parameters like temperature and residence time.
Flow chemistry has also been shown to be advantageous for reactions involving gaseous reagents and for improving the efficiency and safety of deuteration reactions for materials like those used in Organic Light Emitting Diodes (OLEDs). tn-sanso.co.jp Given the increasing interest in fluorinated organic compounds for materials science applications, the development of a continuous flow synthesis for Ditelluride, bis(4-fluorophenyl) would be a significant advancement.
Table 1: Potential Advantages of Flow Chemistry for Diaryl Ditelluride Synthesis
| Feature of Flow Chemistry | Potential Advantage for Diaryl Ditelluride Synthesis |
| Enhanced Safety | Controlled handling of pyrophoric organolithium reagents and toxic tellurium compounds. |
| Precise Process Control | Accurate control of reaction temperature, pressure, and residence time, leading to higher selectivity and yield. |
| Scalability | Easier to scale up production by running the flow reactor for longer periods or by using parallel reactors. |
| Process Intensification | Higher productivity in a smaller reactor volume compared to batch processes. |
| Automation | Potential for automated synthesis and in-line purification, reducing manual handling and improving reproducibility. |
Although concrete examples for the flow synthesis of Ditelluride, bis(4-fluorophenyl) are yet to be widely reported, the established benefits of this technology in related areas of organic synthesis strongly support its potential for the efficient and safe production of this and other diaryl ditellurides.
Photoinduced and Radical-Mediated Ditelluride Synthesis
Photoinduced and radical-mediated reactions offer alternative pathways to diaryl ditellurides, often under mild conditions and with high functional group tolerance. These methods typically involve the generation of aryl radicals, which can then react with a tellurium source.
Aryl radicals can be generated from various precursors, such as arylhydrazines or diazonium salts, through photoredox catalysis or by direct photolysis. mdpi.comnih.govnih.gov For the synthesis of a symmetrical diaryl ditelluride like Ditelluride, bis(4-fluorophenyl), one could envision a process where a 4-fluorophenyl radical is generated and subsequently dimerizes in the presence of a suitable tellurium source.
One relevant study describes the transition-metal-free synthesis of unsymmetrical diaryl tellurides through a bimolecular homolytic substitution (SH2) reaction. In this process, aryl radicals, generated from arylhydrazines in the presence of air, react with a diaryl ditelluride. mdpi.comnih.gov While this method is used to prepare unsymmetrical tellurides, it highlights the principle of reacting aryl radicals with ditellurides. This reaction can also be applied to the synthesis of symmetrical diaryl tellurides with high yields. mdpi.com The electronic effects of substituents on both the arylhydrazine and the diaryl ditelluride have been studied, indicating that both electron-donating and halogen groups on the diaryl ditelluride are well-tolerated. mdpi.com
Another general method for the synthesis of diaryl ditellurides involves the reduction of aryltellurium trichlorides. A kinetic and mechanistic study of the formation of a diaryl ditelluride via the sulfite (B76179) reduction of an aryltellurium trichloride (B1173362) suggests a multi-step process involving hydrolysis and reduction to a tellurium(II) intermediate that then dimerizes. rsc.org
The synthesis of various organotellurium compounds, including ditellurides, has been reviewed, with many methods relying on the reaction of organolithium or Grignard reagents with elemental tellurium followed by oxidation of the resulting tellurolate. researchgate.netnih.gov While not explicitly radical-initiated, these methods are foundational to understanding ditelluride synthesis.
Table 2: Examples of Radical-Mediated Reactions Involving Diaryl Ditellurides
| Reactants | Reagents/Conditions | Product Type | Reference |
| Arylhydrazine hydrochloride, Diaryl ditelluride | Base (e.g., Et3N), Air, 60 °C | Unsymmetrical diaryl telluride | mdpi.comnih.gov |
| Aryltellurium trichloride | Sodium sulfite or metabisulfite, Dioxane/water | Diaryl ditelluride | rsc.org |
While a specific protocol for the direct photoinduced or radical-mediated synthesis of Ditelluride, bis(4-fluorophenyl) from simpler precursors is not detailed in the provided search results, the existing literature on radical reactions with diaryl ditellurides provides a strong foundation for developing such a method. The generation of 4-fluorophenyl radicals in the presence of a tellurium source under photochemical conditions is a plausible and promising route for further investigation.
Advanced Spectroscopic Characterization of Ditelluride, Bis 4 Fluorophenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of "Ditelluride, bis(4-fluorophenyl)" in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹²⁵Te, a detailed picture of the atomic connectivity and electronic environment can be obtained.
The ¹H and ¹³C NMR spectra of "Ditelluride, bis(4-fluorophenyl)" are expected to exhibit characteristic signals for the 4-fluorophenyl groups.
In the ¹H NMR spectrum, the aromatic protons would appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The protons ortho and meta to the tellurium atom will have distinct chemical shifts due to the electronic influence of the Te-Te bond and the fluorine atom. The coupling between adjacent protons and the long-range coupling with the fluorine atom will lead to complex splitting patterns.
The ¹³C NMR spectrum will show distinct resonances for the carbon atoms of the 4-fluorophenyl ring. The carbon atom bonded to the tellurium (C-Te) would be significantly influenced by the heavy atom effect of tellurium. The carbon atom bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will appear at their characteristic chemical shifts, with their precise locations influenced by the substituents. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the unambiguous assignment of all proton and carbon signals. bas.bg
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H (ortho to Te) | 7.5 - 7.8 | Multiplet | |
| ¹H (meta to Te) | 7.0 - 7.3 | Multiplet | |
| ¹³C (C-Te) | 110 - 120 | Singlet or Multiplet (due to coupling with ¹²⁵Te) | |
| ¹³C (C-F) | 160 - 165 | Doublet | ¹JCF: ~245 |
| ¹³C (ortho to Te) | 135 - 140 | Doublet | |
| ¹³C (meta to Te) | 115 - 120 | Doublet |
¹²⁵Te NMR spectroscopy is a particularly informative technique for studying organotellurium compounds, as the tellurium chemical shift is highly sensitive to the electronic environment around the Te atom. huji.ac.il For "Ditelluride, bis(4-fluorophenyl)," the ¹²⁵Te chemical shift is expected to be in the range observed for diaryl ditellurides, which is typically between 400 and 500 ppm relative to a standard like dimethyl telluride (Me₂Te). northwestern.edu The electron-withdrawing nature of the fluorine atoms in the para position of the phenyl rings is expected to deshield the tellurium nucleus, leading to a downfield shift compared to the unsubstituted diphenyl ditelluride. rsc.org
The ¹²⁵Te chemical shift can also be influenced by the conformation of the molecule, particularly the C-Te-Te-C dihedral angle. nih.gov Studies on related compounds have shown that different conformers can have significantly different ¹²⁵Te chemical shifts. nih.gov The observed chemical shift in solution is often a weighted average of the shifts of the different conformers present at a given temperature. nih.gov
Coupling between the ¹²⁵Te nucleus and other magnetic nuclei, such as ¹³C and ¹H, can provide valuable structural information. huji.ac.il While one-bond ¹²⁵Te-¹³C coupling constants can be difficult to observe due to the low natural abundance of both isotopes, two- and three-bond couplings to protons might be resolved in high-resolution spectra.
The relaxation times (T₁ and T₂) of the ¹²⁵Te nucleus are influenced by factors such as molecular size, shape, and solvent viscosity. The chemical shift anisotropy (CSA) is often a dominant relaxation mechanism for ¹²⁵Te in larger molecules.
| Parameter | Expected Value/Observation | Influencing Factors |
| ¹²⁵Te Chemical Shift (δ) | 400 - 500 ppm | Substituent effects (fluorine), molecular conformation. rsc.orgnih.gov |
| Coupling Constants (J) | Observable for ¹²⁵Te-¹H and ¹²⁵Te-¹³C. | Number of bonds separating the nuclei. huji.ac.il |
| Relaxation | Dominated by Chemical Shift Anisotropy (CSA). | Molecular size, solvent viscosity. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, including FTIR and Raman techniques, provides a fingerprint of the molecule by probing its vibrational modes.
The FTIR and Raman spectra of "Ditelluride, bis(4-fluorophenyl)" will be dominated by the vibrations of the 4-fluorophenyl groups. Key characteristic vibrational modes include:
C-F Stretching: A strong absorption band in the FTIR spectrum, typically in the region of 1200-1250 cm⁻¹.
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region.
Te-Te Stretching: A weak band in the low-frequency region of the Raman spectrum, typically around 150-200 cm⁻¹. The low frequency and symmetry of the Te-Te bond make this mode more likely to be Raman active.
The combination of FTIR and Raman spectroscopy is powerful because some vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice versa, providing a more complete vibrational analysis.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR/Raman |
| C-F Stretch | 1200 - 1250 | FTIR |
| Te-Te Stretch | 150 - 200 | Raman |
In situ FTIR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. mdpi.commt.com This technique can be applied to study the synthesis of "Ditelluride, bis(4-fluorophenyl)" to gain insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions. researchgate.netresearchgate.net
For instance, in a typical synthesis involving the reaction of a 4-fluorophenyl precursor with a tellurium source, an in situ FTIR probe can be immersed in the reaction mixture. mt.com By continuously collecting FTIR spectra, it is possible to:
Track Reactant Consumption: Monitor the decrease in the intensity of characteristic vibrational bands of the starting materials.
Monitor Product Formation: Observe the appearance and growth of the characteristic bands of "Ditelluride, bis(4-fluorophenyl)," such as the C-F stretching mode.
Identify Intermediates: Detect the transient appearance of vibrational bands corresponding to any reactive intermediates that may form during the reaction.
This real-time data allows for a detailed understanding of the reaction mechanism and can be used to ensure reaction completion and maximize product yield. nih.govyoutube.comyoutube.com
Electronic Absorption and Photoluminescence Spectroscopy
Electronic absorption (UV-Vis) and photoluminescence spectroscopy probe the electronic transitions within the molecule.
The UV-Vis absorption spectrum of "Ditelluride, bis(4-fluorophenyl)" is expected to show characteristic absorption bands in the ultraviolet and visible regions. researchgate.net Diaryl ditellurides typically exhibit a strong absorption band in the UV region, often around 300-400 nm, which is attributed to n → σ* and π → π* electronic transitions involving the Te-Te bond and the aromatic rings. researchgate.netsharif.edusharif.edu The presence of the fluorophenyl groups may cause a slight shift in the position and intensity of these absorption bands compared to diphenyl ditelluride.
Some organotellurium compounds are known to exhibit fluorescence, particularly at low temperatures in glassy matrices. researchgate.net While the photoluminescence properties of "Ditelluride, bis(4-fluorophenyl)" are not extensively documented, related fluorinated phenyl tellurides have shown temperature-dependent fluorescence. researchgate.net An investigation into its photoluminescence could reveal information about its excited state properties and potential applications in materials science.
Analysis of Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions
The UV-Vis absorption spectrum of diaryl ditellurides is primarily defined by the presence of the tellurium-tellurium (Te-Te) bond, which acts as the principal chromophore. Organotellurium compounds are known to be highly photosensitive, absorbing light in the near-UV and visible regions. oup.com The absorption characteristics of Ditelluride, bis(4-fluorophenyl) are governed by electronic transitions involving the non-bonding electrons on the tellurium atoms and the associated sigma (σ) and pi (π) orbitals of the molecule.
The spectra of such compounds typically display broad absorption bands resulting from several possible electronic transitions:
n → σ* Transitions: The most significant transition for the ditelluride moiety involves the excitation of a non-bonding electron (n) from a p-orbital of a tellurium atom to an antibonding sigma orbital (σ*) of the Te-Te bond. This transition is characteristic of molecules containing heteroatoms with lone pairs and is responsible for the long-wavelength absorption band. For analogous dialkyl ditellurides, this absorption occurs in the 350–500 nm range. oup.comresearchgate.net
π → π* Transitions: These transitions arise from the excitation of electrons from the π bonding orbitals of the fluorophenyl aromatic rings to their corresponding π* antibonding orbitals. The presence of the tellurium atoms can influence the energy of these transitions.
n → π* Transitions: An electron from a non-bonding orbital on a tellurium atom can be excited into a π* antibonding orbital of the aromatic ring.
While specific experimental values for Ditelluride, bis(4-fluorophenyl) are not extensively documented, the expected characteristics based on analogous compounds are summarized below. researchgate.net
Table 1: Expected UV-Vis Absorption Characteristics for Ditelluride, bis(4-fluorophenyl)
| Characteristic | Description | Expected Value/Range |
| λmax (n → σ) | Wavelength of maximum absorbance for the non-bonding to sigma antibonding transition of the Te-Te bond. | ~380 - 450 nm |
| λmax (π → π) | Wavelength of maximum absorbance for the aromatic ring transitions. | ~250 - 280 nm |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. Ditellurides typically have high coefficients. | High |
| Appearance | The absorption in the visible spectrum gives diaryl ditellurides a distinct color. | Orange to Red Solid |
Exploration of Photophysical Properties, Fluorescence Lifetimes, and Quantum Yields
The photophysical properties of organotellurium compounds, including fluorescence, are profoundly influenced by the "heavy atom effect." Tellurium, being a large and heavy element, promotes efficient intersystem crossing (ISC)—a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).
This efficient ISC process significantly outcompetes radiative de-excitation pathways like fluorescence. rsc.org Consequently, the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is typically very low for organotellurium compounds. researchgate.netyoutube.com The fluorescence lifetime (τf), or the average time the molecule spends in the excited state before returning to the ground state, is also expected to be extremely short. nih.govnih.gov
Due to these factors, Ditelluride, bis(4-fluorophenyl) is expected to be a very weak or non-fluorescent compound. The energy absorbed during electronic excitation is primarily dissipated through non-radiative channels (e.g., vibrational relaxation and intersystem crossing) rather than being emitted as light. researchgate.net
Table 2: Expected Photophysical Properties of Ditelluride, bis(4-fluorophenyl)
| Property | Symbol | Definition | Expected Value |
| Fluorescence Quantum Yield | Φf | Ratio of photons emitted to photons absorbed. | Very low (< 0.01) |
| Fluorescence Lifetime | τf | Average duration of the excited state. | Very short (picoseconds to nanoseconds) |
| Radiative Rate Constant | kr | Rate of de-excitation via fluorescence. | Low |
| Non-Radiative Rate Constant | knr | Rate of de-excitation via other processes (e.g., ISC, internal conversion). | High |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of organotellurium compounds. tandfonline.com For Ditelluride, bis(4-fluorophenyl) (Molecular Formula: C₁₂H₈F₂Te₂), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, confirming its elemental composition.
The fragmentation pattern in the mass spectrum is highly predictable and informative. The weakest point in the molecule is the covalent bond between the two large, poorly overlapping tellurium atoms. Therefore, the primary fragmentation pathway involves the cleavage of the Te-Te bond.
Key expected fragmentation steps include:
Molecular Ion Formation: Ionization of the molecule to produce the molecular ion [C₁₂H₈F₂Te₂]⁺˙.
Te-Te Bond Cleavage: The most prominent fragmentation is the cleavage of the ditelluride bond, leading to the formation of a tellurenyl fragment, [F-C₆H₄-Te]⁺. This peak is often one of the most abundant in the spectrum.
Further Fragmentation: The tellurenyl fragment can undergo further fragmentation, such as the loss of the tellurium atom to yield the [F-C₆H₄]⁺ fragment or the loss of the fluorine atom.
The isotopic distribution pattern for tellurium, which has eight stable isotopes, provides a definitive signature for fragments containing one or two tellurium atoms, further aiding in spectral interpretation. rsc.org
Table 3: Proposed Mass Spectrometry Fragmentation for Ditelluride, bis(4-fluorophenyl)
| Proposed Fragment Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) (for ¹³⁰Te) | Fragmentation Pathway |
| Molecular Ion | [C₁₂H₈F₂Te₂]⁺˙ | 453.88 | Ionization of the parent molecule |
| Tellurenyl Cation | [C₆H₄FTe]⁺ | 224.94 | Cleavage of the Te-Te bond |
| Fluorophenyl Cation | [C₆H₄F]⁺ | 95.03 | Loss of Te from the tellurenyl fragment |
| Tellurium Cation | [Te]⁺ | 129.91 | Fragmentation |
Reactivity and Mechanistic Investigations of Ditelluride, Bis 4 Fluorophenyl
Homolytic Cleavage of the Tellurium-Tellurium Bond and Generation of Tellurium Radicals
The tellurium-tellurium (Te-Te) bond in diaryl ditellurides, such as bis(4-fluorophenyl) ditelluride, is known to be relatively weak, predisposing it to cleavage. semanticscholar.org This bond can break homolytically, where the two electrons of the covalent bond are distributed equally between the two tellurium atoms, generating two aryltellurium radicals (ArTe•). libretexts.org This process is a measure of the bond's strength and is formally known as the Bond Dissociation Energy (BDE). libretexts.org
The generation of these tellurium-centered radicals is a critical initiation step in many organotellurium-mediated reactions. For instance, the photolysis of ditellurides can initiate controlled/living radical polymerization. acs.org The photons provide the energy necessary to cleave the Te-Te bond, producing the initial radicals that trigger the polymerization process. acs.org This sensitivity to light and the relative ease of Te-Te bond cleavage are foundational to the compound's utility in radical chemistry. acs.org Furthermore, studies have shown that even in the absence of external stimuli like light, ditelluride bonds can undergo dynamic exchange, suggesting a low barrier to cleavage. nih.gov This process can be facilitated by trapping generated aryl radicals with diaryl ditellurides through a bimolecular homolytic substitution (SH2) reaction on the tellurium atom. mdpi.com
Reactivity as Electrophilic and Nucleophilic Reagents in Organic Transformations
Ditelluride, bis(4-fluorophenyl) and its derivatives exhibit dual reactivity, capable of acting as both electrophilic and nucleophilic reagents.
Electrophilic Reactivity: Diaryl ditellurides react with electrophiles, most notably halogens. The reaction with a halogen, such as chlorine or bromine, cleaves the Te-Te bond and oxidizes the tellurium centers to form aryltellurium(IV) trihalides (ArTeCl₃). wikipedia.org These resulting organotellurium trichlorides are electrophilic species themselves and can participate in further reactions, such as additions to alkenes and alkynes. wikipedia.org
Nucleophilic Reactivity: Conversely, the Te-Te bond can be reductively cleaved by reagents like sodium borohydride (B1222165) (NaBH₄) or organolithium compounds to generate highly nucleophilic aryltellurolate anions (ArTe⁻). wikipedia.orgmdpi.commdpi.com These tellurolates are potent nucleophiles used in a variety of synthetic transformations. mdpi.comresearchgate.net They can react with alkyl halides to form unsymmetrical diaryl tellurides (ArTeR') or be used to introduce the aryltelluro group into various organic molecules. wikipedia.org The generation of these nucleophilic species is a cornerstone of organotellurium chemistry, enabling the construction of more complex tellurium-containing molecules. researchgate.netrsc.org
Involvement in Organotellurium-Mediated Radical Cascade Reactions
The ability of the Te-Te bond to undergo homolytic cleavage makes bis(4-fluorophenyl) ditelluride a key player in radical-based transformations. The generated aryltellurium radicals (ArTe•) can initiate and propagate radical cascade reactions. mdpi.com In these cascades, a single initiation event triggers a series of sequential intramolecular or intermolecular radical reactions, leading to the rapid construction of complex molecular architectures.
A key process is the bimolecular homolytic substitution (SH2) reaction, where an aryl radical attacks the tellurium atom of a diaryl ditelluride. mdpi.com This displaces an aryltellurium radical and forms a new C-Te bond, propagating the radical chain. This reactivity has been harnessed for the synthesis of unsymmetrical diaryl tellurides from arylhydrazines, where an aryl radical is generated in situ and trapped by the ditelluride. mdpi.com Furthermore, organotellurium compounds are instrumental in reversible-deactivation radical polymerization (RDRP), where the tellurium radicals mediate the process, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org
Mechanistic Pathways of Ditelluride-Containing Compounds in Catalytic Cycles
Diaryl ditellurides and their derivative tellurides are effective catalysts in a range of organic reactions, particularly oxidations and cross-coupling reactions. rsc.orgacs.orgacs.org Their catalytic activity stems from the ability of the tellurium atom to cycle through multiple oxidation states (e.g., Te(II), Te(IV)). nih.gov
The general catalytic cycle often begins with the oxidation of the Te(II) species (a diaryl telluride, which can be formed from the ditelluride) to a Te(IV) species by an oxidant (e.g., hydrogen peroxide). nih.govnih.gov This activated Te(IV) intermediate then reacts with the substrate, oxidizing it and regenerating the Te(II) catalyst, which can then re-enter the cycle. acs.orgnih.gov The efficiency of these catalytic systems can be tuned by modifying the electronic properties of the aryl groups attached to the tellurium. nih.gov For instance, in some oxidation reactions, the catalytic activity is inversely proportional to the electron-donating capacity of the substituents on the ditelluride. nih.gov
| Catalyst | Substituent Type | Catalytic Activity |
|---|---|---|
| Diphenyl ditelluride | Unsubstituted | High (240-fold rate increase) nih.gov |
| Ditellurides with electron-donating groups | e.g., -OCH₃, -CH₃ | Efficient, but activity is inversely proportional to donating capacity nih.gov |
| Ditellurides with electron-withdrawing groups | e.g., -CF₃, -NO₂ | Inactive nih.gov |
| Sterically hindered ditellurides | e.g., mesityl | Inactive nih.gov |
The core of the catalytic activity of compounds derived from bis(4-fluorophenyl) ditelluride lies in redox cycling. Mechanistic studies have focused on understanding the Te(II)/Te(IV) redox couple. nih.gov In thiol peroxidase-like reactions, for example, a diaryl telluride (Te(II)) is first oxidized by hydrogen peroxide to a Te(IV) species (a telluroxide or a related dihydroxytellurane). nih.govnih.gov This oxidized species then reacts with a thiol (R-SH), oxidizing it to a disulfide (R-S-S-R) and in the process is reduced back to the Te(II) telluride. nih.gov
The mechanism can be complex, involving intermediates such as halotelluronium salts when halides are present. nih.gov The structure of the organotellurium compound, particularly the presence of chelating groups, can significantly influence the mechanistic pathway and the rate of the reaction. nih.govnih.gov These redox processes are fundamental to the use of organotellurium compounds as catalysts for activating mild oxidants like H₂O₂ or even molecular oxygen. acs.orgacs.orgresearchgate.net
Electron transfer is a key event in the generation of radical intermediates from organotellurium compounds. researchgate.net In photocatalytic systems, an excited-state photosensitizer can transfer energy or an electron to the organotellurium compound, facilitating bond cleavage and radical formation. nih.gov For example, triplet-triplet energy transfer can provide the necessary energy to induce homolytic cleavage of bonds within the molecule. nih.gov
Radical intermediates are central to the catalytic cycles of certain reactions. In some cross-dehydrogenative couplings, redox-active phenotellurazine catalysts operate through mechanisms involving radical intermediates. researchgate.net The ability of tellurium to mediate single-electron transfer (SET) processes allows it to engage in radical pathways that are less accessible to its lighter chalcogen counterparts, sulfur and selenium. The generation and reaction of these radical intermediates are often the rate-determining steps in these catalytic cycles. researchgate.net
Kinetic Studies of Ditelluride, bis(4-fluorophenyl) Reactivity under Varied Conditions
Kinetic studies are crucial for elucidating the detailed mechanisms of reactions involving diaryl ditellurides. By monitoring reaction rates under different concentrations, temperatures, and solvent conditions, researchers can determine rate laws, activation parameters (enthalpy and entropy of activation), and the nature of reaction intermediates.
A kinetic study on the reaction of a similar compound, bis-p-ethoxyphenyl ditelluride, with iodine provides a template for understanding the reactivity of bis(4-fluorophenyl) ditelluride. The reaction was found to proceed in steps:
A rapid equilibrium to form an aryltellurenyl iodide (RTeI).
A subsequent reaction of RTeI with more iodine to form an aryltellurium triiodide (RTeI₃).
Stopped-flow spectrophotometry is a common technique for these studies, allowing for the measurement of rapid reaction kinetics. nih.gov Such studies have determined specific rate constants for individual steps in catalytic cycles, such as the rate of oxidation of the telluride by H₂O₂ (k_ox) and the rates of subsequent reductive elimination steps. nih.gov For the reaction of bis-p-ethoxyphenyl ditelluride with iodine, specific rate and equilibrium constants were determined, providing quantitative insight into the reaction pathway. Kinetic experiments on catalytic oxidations using various substituted diaryl ditellurides have revealed that the catalytic activity is highly dependent on the electronic nature of the substituents. nih.gov Specifically, electron-donating groups were found to support catalytic activity, while electron-withdrawing groups rendered the catalysts inactive, highlighting the sensitivity of the reactivity to electronic tuning. nih.gov
Scientific Literature Lacks Data on Specific Catalytic and Coordination Roles of Ditelluride, bis(4-fluorophenyl)
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry and catalytic applications of the chemical compound Ditelluride, bis(4-fluorophenyl). While the compound is known and has been utilized in synthetic chemistry, its role as a ligand in metal complexes and as a catalyst in various chemical transformations does not appear to be documented in accessible scholarly articles.
The compound, with the chemical formula (4-FC₆H₄)₂Te₂, has been identified as a reagent in the preparation of more complex organotellurium compounds. For instance, research on the conformational dependence of through-space tellurium-tellurium spin-spin coupling utilized bis(4-fluorophenyl) ditelluride as a starting material to synthesize a series of peri-substituted aryl tellurides. scispace.com In these syntheses, the ditelluride was reacted with organolithium precursors to furnish the desired telluride products. scispace.com The study also confirmed the characterization of the bis(4-fluorophenyl) ditelluride starting material using ¹²⁵Te and ¹²³Te Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.com
However, the user-requested article outline focuses specifically on the following areas:
Coordination Chemistry and Catalytic Applications of Ditelluride, Bis 4 Fluorophenyl Derivatives
Development of Heterogeneous Catalytic Systems:Pertaining to the use of supported tellurium species derived from this specific ditelluride.
Despite targeted searches for information on these aspects of bis(4-fluorophenyl) ditelluride, no specific studies, data tables, or detailed research findings could be retrieved. The existing literature does not describe the synthesis of metal-ditelluride coordination compounds involving this fluorinated ligand, nor does it investigate its potential catalytic activity in the specified reaction types.
Therefore, the generation of a scientifically accurate article adhering to the provided, detailed outline is not possible at this time due to the lack of primary research data on the subject. The scientific community has not, to date, published findings on Ditelluride, bis(4-fluorophenyl) in the specific contexts of coordination chemistry and catalysis requested.
Computational and Theoretical Studies on Ditelluride, Bis 4 Fluorophenyl
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. researchgate.netresearchgate.net This method is used to determine the ground-state electronic energy and density, from which numerous properties can be derived.
Vibrational Frequencies: Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. researchgate.netnih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies correspond to the fundamental vibrational modes (stretching, bending, twisting) of the molecule and can be directly compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment. researchgate.netnih.gov For instance, characteristic vibrations would include the Te-Te and C-Te stretching modes, as well as vibrations associated with the 4-fluorophenyl rings.
Quantum Chemical Descriptors: HOMO-LUMO Analysis, Natural Bond Orbital (NBO) Analysis, and Molecular Orbital Theory
Quantum chemical descriptors derived from the electronic structure calculations provide a deeper understanding of a molecule's reactivity and bonding characteristics.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.comgrowingscience.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.govgrowingscience.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com For diaryl ditellurides, the nature of the frontier orbitals is key to understanding their chemical behavior, such as in exchange reactions. nih.gov
Table 1: Key Quantum Chemical Descriptors
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | Correlates with chemical reactivity, kinetic stability, and optical properties. irjweb.com |
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. uni-muenchen.deyoutube.comresearchgate.net This method provides quantitative insight into bonding interactions. A key feature of NBO analysis is the examination of donor-acceptor (hyperconjugative) interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions reveals the significance of electron delocalization. nih.govresearchgate.net For Ditelluride, bis(4-fluorophenyl), NBO analysis would elucidate the nature of the C-F, C-Te, and Te-Te bonds and quantify interactions between lone pairs on the tellurium and fluorine atoms with antibonding orbitals within the molecular framework.
Molecular Orbital Theory: Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. The combination of atomic orbitals forms bonding and antibonding molecular orbitals. In Ditelluride, bis(4-fluorophenyl), MO theory explains the covalent Te-Te sigma (σ) bond and the electronic structure of the aromatic rings. Computational studies on diaryl ditellurides have shown that the HOMO is often a π-type orbital associated with the aryl rings and tellurium lone pairs, while the LUMO is frequently the σ* antibonding orbital of the Te-Te bond. nih.gov
Computational Modeling of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the determination of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.
For diaryl ditellurides, a characteristic reaction is the dynamic exchange of the Te-Te bond. Computational studies have investigated this process, comparing radical and non-radical pathways. nih.gov The findings suggest that the ditelluride-ditelluride exchange proceeds not through a radical mechanism, but via a non-synchronous concerted mechanism. nih.gov In this pathway, the Te-Te bonds are broken and formed simultaneously through a single transition state. nih.gov
In the modeled transition state for a diaryl ditelluride exchange, one Te-Te bond is elongated as it breaks, while a new one begins to form. nih.gov The analysis of the frontier orbitals within this transition state indicates that the fragment with the shorter, forming Te-Te bond holds the π* HOMO, while the fragment with the longer, breaking Te-Te bond holds the σ* LUMO. nih.gov This orbital arrangement facilitates the bond-swapping process. Such computational insights are crucial for understanding the dynamic nature of these compounds in contexts like dynamic combinatorial chemistry. nih.gov
Prediction and Validation of Spectroscopic Properties through Theoretical Calculations
Computational methods can predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.
Calculations using DFT can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. schrodinger.comnmrdb.org For Ditelluride, bis(4-fluorophenyl), the prediction of ¹⁹F NMR spectra would be particularly valuable due to the fluorine substituents. The theoretical chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing the calculated spectrum with the experimental one can confirm the molecular structure and help assign specific resonances to the correct atoms. schrodinger.com
Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excited states of a molecule. nih.gov This allows for the simulation of UV-Visible absorption spectra by predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These theoretical spectra can be compared with experimental measurements to understand the electronic transitions occurring within the molecule.
Table 2: Computationally Predictable Spectroscopic Data
| Spectroscopy | Predicted Parameters | Computational Method |
|---|---|---|
| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT (GIAO method) |
| IR/Raman | Vibrational Frequencies, Intensities/Activities | DFT |
| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |
Advanced Studies on Noncovalent Interactions and Supramolecular Architectures
The study of noncovalent interactions is essential for understanding how molecules assemble in the solid state to form crystals and other supramolecular structures. Organotellurium compounds are known to participate in a variety of these weak interactions. researchgate.net
In the crystal structure of Ditelluride, bis(4-fluorophenyl), several types of noncovalent interactions are expected to play a role. These can be modeled and analyzed using computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index. researchgate.netnih.gov
Key potential interactions include:
Chalcogen Bonding: The tellurium atom, being a heavy chalcogen, can act as a Lewis acid and interact with electron-rich atoms (Lewis bases). This directional interaction, known as a chalcogen bond, is a significant force in the crystal engineering of tellurium-containing compounds.
Halogen Bonding: The fluorine atoms on the phenyl rings can also participate in halogen bonds, acting as electrophilic caps (B75204) that interact with nucleophiles.
π-π Stacking: Interactions between the aromatic phenyl rings can contribute to the stability of the crystal packing.
Computational analysis helps to visualize and quantify the strength of these interactions, explaining the observed crystal packing and predicting the formation of different polymorphs. researchgate.netresearchgate.net These studies are fundamental to designing new materials with specific solid-state properties.
Advanced Methodologies in Ditelluride, Bis 4 Fluorophenyl Research
High-Throughput Screening and Combinatorial Approaches in Synthetic Method Development
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery and optimization of synthetic routes to new and existing compounds. In the field of organotellurium chemistry, these approaches are being increasingly utilized to explore the vast parameter space of reaction conditions and to identify novel catalysts and reagents for the synthesis of compounds like bis(4-fluorophenyl) ditelluride.
Combinatorial chemistry allows for the generation of large libraries of structurally related compounds. For diaryl ditellurides, this can involve the systematic variation of substituents on the aryl rings. Dynamic combinatorial chemistry (DCC) has been shown to be particularly effective for ditellurides due to the reversible nature of the Te-Te bond exchange. nih.gov This dynamic exchange allows for the rapid equilibration of a mixture of different ditellurides, leading to a distribution of products that can be analyzed to understand thermodynamic preferences. nih.gov For instance, in a combinatorial experiment involving the exchange between diphenyl ditelluride and bis(4-methylphenyl) ditelluride, a statistical distribution of the starting materials and the mixed ditelluride is observed, indicating a facile and unbiased exchange process. nih.gov This principle can be extended to bis(4-fluorophenyl) ditelluride to explore its exchange with other diaryl ditellurides and to identify conditions that favor its formation.
High-throughput screening can be employed to rapidly test a wide range of reaction conditions for the synthesis of bis(4-fluorophenyl) ditelluride. This can include variations in solvents, temperatures, catalysts, and reducing agents. For example, the reduction of 4-fluorophenyltellurium trichloride (B1173362) to bis(4-fluorophenyl) ditelluride can be optimized by screening a variety of reducing agents and solvent systems in a parallel fashion. The outcomes of these screenings can be rapidly assessed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Hypothetical High-Throughput Screening for the Synthesis of Bis(4-fluorophenyl) ditelluride
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂SO₃ | Dioxane/H₂O | 25 | 85 |
| 2 | Na₂S₂O₅ | Dioxane/H₂O | 25 | 92 |
| 3 | NaBH₄ | Ethanol | 0 | 78 |
| 4 | Hydrazine | Ethanol | 60 | 88 |
| 5 | Na₂SO₃ | THF/H₂O | 25 | 82 |
| 6 | Na₂S₂O₅ | THF/H₂O | 25 | 90 |
In Situ Reaction Monitoring Techniques for Real-Time Chemical Insight
The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and mechanisms. For the study of bis(4-fluorophenyl) ditelluride, in situ techniques are crucial for understanding its formation and subsequent reactions.
Real-time spectroscopic techniques such as UV-visible, infrared (IR), and Raman spectroscopy can be used to monitor the progress of reactions involving bis(4-fluorophenyl) ditelluride. nih.govmdpi.com These methods are often coupled with continuous flow reactors, which allow for precise control over reaction parameters and rapid data acquisition. nih.gov For example, the formation of bis(4-fluorophenyl) ditelluride from the corresponding tellurium trichloride can be monitored by observing the disappearance of the starting material's absorption band and the appearance of the ditelluride's characteristic absorption in the UV-visible spectrum.
FlowNMR spectroscopy has also emerged as a powerful tool for real-time reaction monitoring, providing detailed structural information about reactants, intermediates, and products directly in the reaction mixture. rsc.org This technique would be particularly useful for studying the exchange reactions of bis(4-fluorophenyl) ditelluride with other organotellurium compounds.
Synchrotron-based techniques offer exceptional brightness and time resolution, making them ideal for studying the intricate details of chemical reactions and material structures. frontiersin.orgnih.govrsc.org In the context of bis(4-fluorophenyl) ditelluride research, synchrotron X-ray diffraction can be used for time-resolved studies of its crystallization process or its structural changes during a reaction. frontiersin.orgnih.gov This can provide insights into the formation of different polymorphs or the interaction of the ditelluride with other molecules.
X-ray absorption spectroscopy (XAS) is another powerful synchrotron-based technique that can probe the local electronic and geometric structure of the tellurium atoms in bis(4-fluorophenyl) ditelluride. Time-resolved XAS could be used to follow changes in the oxidation state and coordination environment of tellurium during redox reactions.
Table 2: Hypothetical In Situ Monitoring Data for the Formation of Bis(4-fluorophenyl) ditelluride
| Time (min) | Reactant Concentration (M) | Product Concentration (M) | Technique |
| 0 | 0.1 | 0 | UV-Vis |
| 5 | 0.06 | 0.02 | UV-Vis |
| 10 | 0.03 | 0.035 | UV-Vis |
| 15 | 0.01 | 0.045 | UV-Vis |
| 20 | <0.005 | 0.049 | UV-Vis |
Mechanistic Elucidation through Isotopic Labeling Studies and Kinetic Isotope Effects
Isotopic labeling is a fundamental tool for unraveling complex reaction mechanisms. researchgate.netuea.ac.ukuea.ac.ukwikipedia.org By replacing an atom with one of its isotopes, chemists can trace the path of that atom through a reaction. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, provides information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orgprinceton.eduresearchgate.net
In the study of bis(4-fluorophenyl) ditelluride, isotopic labeling with deuterium (B1214612) (²H) or carbon-13 (¹³C) can be used to elucidate the mechanism of its formation and reactions. For instance, in the reduction of 4-fluorophenyltellurium trichloride, labeling the aryl ring with deuterium could help to determine if C-H bond activation is involved in any side reactions.
A kinetic and mechanistic study of the formation of a diaryl ditelluride from the corresponding aryltellurium trichloride by sulfite (B76179) reduction indicated a multi-step process involving hydrolysis and reduction. rsc.org A similar study on the 4-fluorophenyl derivative could utilize kinetic isotope effects to probe the nature of the transition states in these steps. For example, a significant solvent isotope effect (kH₂O/kD₂O) would point towards the involvement of water in the rate-determining step.
Table 3: Hypothetical Kinetic Isotope Effect Data for the Reduction of 4-Fluorophenyltellurium trichloride
| Reaction | Rate Constant (k) | KIE (k_light / k_heavy) | Mechanistic Implication |
| Reduction in H₂O | k_H₂O | 2.5 | Proton transfer in the rate-determining step |
| Reduction in D₂O | k_D₂O | ||
| Reduction of unlabeled reactant | k_H | 1.02 | No C-H bond cleavage in the rate-determining step |
| Reduction of deuterated reactant | k_D |
Emerging Research Frontiers for Ditelluride, Bis 4 Fluorophenyl
Design and Synthesis of Novel Organotellurium Materials with Tailored Functionalities
The design and synthesis of novel organotellurium materials with specific, tailored functionalities represent a vibrant and rapidly evolving field of materials science. Diaryl ditellurides, including the fluorinated analog bis(4-fluorophenyl) ditelluride, are valuable precursors for creating a variety of organotellurium compounds and materials. nih.govrug.nl The presence of fluorine atoms in the phenyl rings of bis(4-fluorophenyl) ditelluride can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting materials, making it an attractive building block. qualitas1998.netman.ac.uk
Research into related diaryl ditellurides has demonstrated their utility as precursors for synthesizing metal telluride nanomaterials. For instance, diphenyl ditelluride has been employed in the synthesis of silver-telluride two-dimensional organometallic nanofibers. europa.eu This suggests a promising avenue for bis(4-fluorophenyl) ditelluride to be used in creating novel fluorinated nanomaterials with potentially enhanced or unique optical and electronic properties. The electron-withdrawing nature of fluorine could modulate the reactivity of the Te-Te bond and influence the growth and morphology of the resulting nanostructures.
Furthermore, the synthesis of new functional fluorinated materials is a burgeoning area of research. qualitas1998.netman.ac.uk Fluorination can impart desirable properties such as increased hydrophobicity and thermal stability. qualitas1998.net By incorporating the bis(4-fluorophenyl)tellurium moiety into larger molecular architectures, such as polymers or dendrimers, it may be possible to create materials with tailored functionalities for applications in catalysis, sensing, and electronics. qualitas1998.netnih.gov The synthesis of fluorinated porphyrins with potential applications in catalysis and materials science has been reported, highlighting the interest in incorporating fluorinated groups into functional molecules. nih.gov
A key aspect of this research frontier is the ability to cleave the Te-Te bond in diaryl ditellurides to generate reactive tellurolate intermediates. These intermediates can then be used in a variety of subsequent reactions to build more complex organotellurium structures. The fluorination of diaryl ditellurides is also an area of active investigation, which could provide pathways to new types of organotellurium compounds with enhanced reactivity or stability. cas.org
| Compound Name | Role in Material Synthesis | Potential Application |
| Diphenyl ditelluride | Precursor for silver-telluride nanofibers europa.eu | Electronics, Optics europa.eu |
| Bis(4-fluorophenyl) ditelluride | Potential precursor for fluorinated nanomaterials | Advanced Materials |
| Fluorinated porphyrins | Functional molecules nih.gov | Catalysis, Sensing nih.gov |
Integration into Multicomponent Reaction Systems and Domino Processes
Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient step. nih.govsemanticscholar.orgmdpi.com These reactions are characterized by their high atom economy and operational simplicity, making them highly desirable for the synthesis of libraries of compounds for drug discovery and materials science. nih.gov
While specific examples of the integration of bis(4-fluorophenyl) ditelluride into MCRs or domino reactions are not yet prevalent in the literature, the known reactivity of organotellurium compounds suggests significant potential. Diaryl ditellurides are known to be important precursors in a variety of organic reactions. nih.gov For instance, the development of catalytic multicomponent reactions for the synthesis of N-aryl trisubstituted pyrroles has been reported, showcasing the utility of catalytic systems in generating complex heterocycles. qualitas1998.net
The cleavage of the Te-Te bond in bis(4-fluorophenyl) ditelluride can generate a nucleophilic tellurium species that could potentially participate as a component in an MCR. The synthesis of various heterocyclic compounds often relies on multicomponent strategies. nih.govsemanticscholar.org The unique electronic properties imparted by the fluorine atoms could influence the reactivity and selectivity of such reactions.
Domino reactions, where a single event triggers a cascade of subsequent transformations, are another area where bis(4-fluorophenyl) ditelluride could find application. cas.org For example, a cascade intramolecular Prins/Friedel–Crafts cyclization has been developed for the synthesis of complex cyclic structures. cas.org The organotellurium moiety could be designed to participate in or initiate such a cascade, leading to the formation of novel polycyclic systems. The synthesis of heterocycles through consecutive multicomponent syntheses involving catalytically generated alkynoyl intermediates also highlights the potential for complex molecule construction. mdpi.com
| Reaction Type | Key Features | Potential Role of Bis(4-fluorophenyl) ditelluride |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step; high atom economy. nih.govmdpi.com | Source of a nucleophilic tellurium species. |
| Domino (Cascade) Reactions | A single reaction initiates a series of subsequent transformations. cas.org | Initiator or participant in the reaction cascade. |
| Catalytic Multicomponent Reactions | Utilize a catalyst to facilitate the reaction of multiple components. qualitas1998.net | Substrate or precursor for a catalytically active species. |
Exploration of Green Chemistry Principles in the Synthesis and Application of Organotellurium Compounds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rug.nl The application of these principles to organotellurium chemistry is a critical and growing area of research, addressing concerns about the toxicity and environmental impact of some tellurium compounds.
The synthesis of bis(4-fluorophenyl) ditelluride and other organotellurium compounds can be made more environmentally benign through several strategies. One approach is the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic solvents. rug.nl The development of catalytic methods for synthesis is another key aspect of green chemistry, as it can reduce the amount of waste generated by eliminating the need for stoichiometric reagents. organic-chemistry.org
The green synthesis of nanoparticles using plant extracts as reducing and capping agents is a well-established field. rug.nlnih.gov This methodology could potentially be adapted for the synthesis of tellurium-containing nanomaterials from precursors like bis(4-fluorophenyl) ditelluride, offering a more sustainable alternative to conventional methods.
Furthermore, the development of solvent-free reaction conditions is a significant goal in green chemistry. Microwave-assisted synthesis, for example, can often accelerate reactions and reduce the need for solvents. The exploration of photocatalysis, using visible light to drive chemical reactions, is another promising green approach that could be applied to the synthesis and reactions of organotellurium compounds.
Beyond synthesis, the applications of bis(4-fluorophenyl) ditelluride can also be viewed through a green chemistry lens. For instance, its use in catalysis could lead to more efficient and selective chemical transformations, reducing energy consumption and byproduct formation. The design of recyclable catalysts based on organotellurium scaffolds is another important research direction.
| Green Chemistry Principle | Application in Organotellurium Chemistry |
| Use of Greener Solvents | Employing water, ionic liquids, or supercritical fluids in synthesis. rug.nl |
| Catalysis | Developing catalytic syntheses to replace stoichiometric reagents. organic-chemistry.org |
| Renewable Feedstocks | Utilizing plant-based extracts for nanoparticle synthesis. rug.nlnih.gov |
| Energy Efficiency | Employing microwave irradiation or photocatalysis to reduce energy consumption. |
| Waste Reduction | Designing reactions with high atom economy and recyclable catalysts. |
Q & A
Q. What are the recommended synthetic routes for ditelluride, bis(4-fluorophenyl), and how can reaction conditions be optimized?
- Methodological Answer : Ditelluride derivatives are typically synthesized via oxidative coupling of aryl tellurols. For bis(4-fluorophenyl) variants, a plausible route involves reacting 4-fluorophenylmagnesium bromide with tellurium tetrachloride under inert conditions, followed by reduction and oxidation steps. Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of TeCl₄ to Grignard reagent) and using tert-butylhydroperoxide as an oxidizing agent to enhance yield . Reaction temperature (40–60°C) and solvent polarity (e.g., THF vs. DCM) significantly influence crystallinity and purity.
Q. What spectroscopic techniques are most effective for characterizing ditelluride, bis(4-fluorophenyl), and how should data interpretation account for fluorophenyl group effects?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming fluorine substitution patterns. The deshielding effect of the electronegative fluorine atoms results in distinct chemical shifts (δ ≈ -110 to -120 ppm for para-substituted fluorophenyl groups) .
- X-ray Crystallography : Resolves Te–Te bond lengths (typically ~2.7–2.8 Å) and dihedral angles between aromatic rings, which influence molecular packing .
- FT-IR : Identifies Te–Te stretching vibrations (450–500 cm⁻¹) and C–F bonds (1200–1250 cm⁻¹). Fluorine’s inductive effect reduces electron density on adjacent carbons, altering vibrational modes.
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for ditelluride, bis(4-fluorophenyl) under varying experimental setups?
- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., TGA vs. DSC results) often arise from differences in heating rates or atmospheric conditions (N₂ vs. O₂). To reconcile
- Perform isothermal gravimetric analysis (IGA) at 5–10°C intervals to identify decomposition intermediates.
- Compare with HPLC-MS profiles of degradation products (e.g., bis(4-fluorophenyl)methanone or telluroxides) .
- Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to extrapolate activation energies under controlled humidity, as moisture accelerates Te–Te bond hydrolysis .
Q. What methodological approaches are employed to study the interaction of ditelluride, bis(4-fluorophenyl) derivatives with biological targets, such as viral proteins?
- Methodological Answer :
- Molecular Docking (LigPlot+ Analysis) : Screen for binding affinity to viral spike proteins (e.g., SARS-CoV-2). Fluorophenyl groups may engage in hydrophobic interactions with conserved residues (e.g., Phe338, Leu335) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) using immobilized protein targets. Fluorine’s electronegativity enhances dipole interactions, potentially increasing binding specificity.
- In Vitro Cytotoxicity Assays : Assess selectivity via IC₅₀ measurements in Vero cells, comparing fluorophenyl derivatives to non-fluorinated analogs to isolate electronic effects .
Data Contradiction Analysis
Key Takeaways for Researchers
- Synthetic Optimization : Prioritize inert atmospheres and tert-butylhydroperoxide for higher yields .
- Analytical Cross-Validation : Combine ¹⁹F NMR, X-ray, and HPLC-MS to address structural and stability ambiguities .
- Biological Screening : Use SPR and docking studies to leverage fluorine’s electronic effects for targeted interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
